molecular formula C23H27N3O4S2 B6480590 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-33-9

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B6480590
CAS No.: 868676-33-9
M. Wt: 473.6 g/mol
InChI Key: IGOQVINFMTYJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a cycloheptathiophene core substituted with a cyano group at position 3 and a sulfamoyl moiety at position 4 of the benzamide ring. The sulfamoyl group is further modified with methyl and oxolan-2-ylmethyl substituents, enhancing its steric and electronic properties. Its synthesis likely involves multi-step functionalization of the benzamide and thiophene precursors, with purification steps leveraging chromatographic techniques . Analytical characterization via NMR, IR, and LC/MS confirms structural integrity, as evidenced by spectral data for analogous compounds in the literature .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-26(15-17-6-5-13-30-17)32(28,29)18-11-9-16(10-12-18)22(27)25-23-20(14-24)19-7-3-2-4-8-21(19)31-23/h9-12,17H,2-8,13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOQVINFMTYJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide-thiophene scaffold with analogs but differs in substituent composition. Key comparisons include:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
Target compound C₂₄H₂₆N₄O₄S₂ 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl} ~514.6
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzamide C₂₅H₂₅N₃O₄S₂ 5-[(2-methoxyphenyl)sulfamoyl], 2-methyl 495.6
Compound 35 in C₄₈H₅₀N₆O₇PS Phosphorylated oxolane, bis(4-methoxyphenyl)methyl 949.9

Key Observations :

  • The absence of a methyl group at position 2 of the benzamide (unlike ) reduces steric hindrance, possibly favoring target binding .
Metabolic and Pharmacokinetic Considerations
  • The oxolane moiety may confer improved metabolic stability compared to methoxy-phenyl groups, which are prone to demethylation. This aligns with trends in sulfonamide derivatives where cyclic ethers enhance half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.